tert-Butyl(dimethoxy)(propan-2-yl)silane
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl(dimethoxy)(propan-2-yl)silane involves photolysis of triphenyldisilane precursors in the presence of pentanone under cold conditions to yield complex silane compounds. An example includes the synthesis of [2-(tert-Butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane, synthesized through the photolysis of 1-tert-butyl-1,1-dimethyl-2,2,2-triphenyldisilane in isopentane solution at −78°C (Leigh et al., 1997).
Molecular Structure Analysis
The molecular structure of tert-butyl(dimethoxy)(propan-2-yl)silane derivatives exhibits significant steric hindrance due to bulky tert-butyl groups. This steric effect influences the reactivity and stability of silane compounds, as seen in the synthesis and structural analysis of various silane-based compounds (Weidenbruch et al., 1983).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl(dimethoxy)(propan-2-yl)silane and its derivatives include hydrolysis, polymerization, and cycloaddition. For instance, hydrolysis of hydroxytelechelic polyisobutylenes end-capped with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane yields hydroxytelechelic polyisobutylene, demonstrating the compound's role in polymer synthesis (Li et al., 2019).
Scientific Research Applications
1. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary : This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. It has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Methods of Application : The synthesis involves several steps, including the Vilsmeier formylation of 4-bromo-1H-indole, reduction of the aldehyde group with NaBH4, protection of the alcoholic hydroxy group with tert-butyl (dimethyl)silyl chloride, and introduction of a formyl group into the 4-position .
- Results/Outcomes : The newly synthesized compounds were characterized by spectral data .
2. Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-Piperazine-1-Carboxylate
- Application Summary : Two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : The synthesis involves several steps, including the formation of N-Boc derivative, reduction of the aldehyde group with NaBH4, protection of the alcoholic hydroxy group with tert-butyl (dimethyl)silyl chloride, and introduction of a formyl group into the 4-position .
- Results/Outcomes : The structures of both compounds were confirmed by single crystal X-ray diffraction analysis. The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
3. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
- Application Summary : This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
- Methods of Application : The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
- Results/Outcomes : The Boc carrier was easily recyclable, and has great application prospects for industrial production .
4. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis
- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results/Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
5. tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
- Application Summary : This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
- Methods of Application : The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
- Results/Outcomes : The Boc carrier was easily recyclable, and has great application prospects for industrial production .
6. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis
- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results/Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
properties
IUPAC Name |
tert-butyl-dimethoxy-propan-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(2)12(10-6,11-7)9(3,4)5/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRKIFAYTJZAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619575 | |
Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(dimethoxy)(propan-2-yl)silane | |
CAS RN |
109144-59-4 | |
Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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